molecular formula C17H18N4O2S B4626756 N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide

N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide

Cat. No. B4626756
M. Wt: 342.4 g/mol
InChI Key: XXURETWMIYQJFT-UHFFFAOYSA-N
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Description

The compound "N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide" belongs to a class of chemicals that are of interest due to their potential biological activities and applications in medicinal chemistry. Similar compounds have been studied for their potential as anticancer agents, antiallergy activity, and antimicrobial properties.

Synthesis Analysis

The synthesis of similar thiadiazolo[3,2-a]pyrimidin derivatives often involves multi-step chemical reactions starting from basic thioureas or amidines, leading to the formation of the thiadiazolo[3,2-a]pyrimidin core. For instance, the synthesis of related compounds may involve ring closure reactions, condensation with various aldehydes or ketones, and further functionalization to introduce specific substituents (Kukaniev et al., 1998; Tsuji & Takenaka, 1982).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and infrared spectroscopy (IR). These methods provide detailed information on the molecular geometry, bond lengths, and angles, as well as the three-dimensional arrangement of atoms in the crystal lattice (Huang et al., 2020).

Chemical Reactions and Properties

Compounds in this class may undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. Their reactivity can be influenced by the presence of the thiadiazolo[3,2-a]pyrimidin moiety, which can affect the electronic distribution within the molecule (Aydın et al., 2014).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility in different solvents, and stability, are crucial for understanding the compound's behavior under various conditions. These properties are determined through empirical measurements and can influence the compound's application and handling (Satyanarayana et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are essential for predicting how these compounds will interact in chemical reactions and in biological systems. Studies often explore the compound's potential as ligands for metal ions or their ability to form hydrogen bonds, which can be critical for their biological activity (Sekhar et al., 2018).

For more specific information on "N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide," including its synthesis, structure, and properties, direct experimental data from laboratory research would be required.

References

properties

IUPAC Name

N-(2-butan-2-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-10(2)15-20-21-16(23)13(9-18-17(21)24-15)19-14(22)12-8-6-5-7-11(12)3/h5-10H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXURETWMIYQJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Reactant of Route 3
N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Reactant of Route 4
N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Reactant of Route 6
N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide

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